4-chloro-N-[(4-methylphenyl)methylidene]benzenesulfonamide
Description
4-Chloro-N-[(4-methylphenyl)methylidene]benzenesulfonamide is a sulfonamide derivative featuring a 4-chlorobenzenesulfonamide core conjugated to a 4-methylbenzylidene imine group. Its synthesis typically involves condensation reactions between 4-chlorobenzenesulfonamide and 4-methylbenzaldehyde under catalytic or oxidative conditions .
Properties
IUPAC Name |
4-chloro-N-[(4-methylphenyl)methylidene]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO2S/c1-11-2-4-12(5-3-11)10-16-19(17,18)14-8-6-13(15)7-9-14/h2-10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTXDXEGIZZZWEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=NS(=O)(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-chloro-N-[(4-methylphenyl)methylidene]benzene-1-sulfonamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 4-methylbenzaldehyde under specific conditions . The reaction is carried out in the presence of a base, such as triethylamine, and an appropriate solvent, like dichloromethane. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Chemical Reactions Analysis
4-chloro-N-[(4-methylphenyl)methylidene]benzene-1-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonamide group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form sulfone derivatives or reduction to yield amine derivatives.
Condensation Reactions: It can react with amines or hydrazines to form Schiff bases or hydrazones.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-chloro-N-[(4-methylphenyl)methylidene]benzene-1-sulfonamide has a wide range of scientific research applications:
Pharmaceutical Development: It is used as an intermediate in the synthesis of various pharmaceutical compounds.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Industrial Applications: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-chloro-N-[(4-methylphenyl)methylidene]benzene-1-sulfonamide involves its interaction with specific molecular targets. It can inhibit certain enzymes or proteins, leading to the disruption of cellular processes. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in the Benzenesulfonamide Core
4-Chloro-N-[(4-Methylphenyl)Methyl]-Benzenesulfonamide (3bc)
- Structure : Differs by replacing the imine (C=N) with a saturated methylene (–CH2–) group.
- Synthesis : Prepared via iodine-promoted reactions of aldehydes with sulfonamides, yielding N-alkylsulfonamides .
- Biological Activity: Not explicitly reported, but saturated analogs generally show decreased binding affinity to enzymes requiring planar ligands .
4-Chloro-N-[(4-Methylphenyl)Sulfonyl]-N-Propyl Benzamide (1A)
Variations in the Imine/Aldehyde Substituent
(E)-N-(4-Chlorobenzylidene)-4-Methylbenzenesulfonamide
- Structure : Replaces the 4-methylphenyl group with a 4-chlorophenyl substituent on the imine.
- Applications : Used as a pharmaceutical intermediate, highlighting the role of halogenation in drug design .
4-Chloro-N-[2-[(E)-(3,5-Dichloro-2-Hydroxyphenyl)Methylideneamino]-4-Methylphenyl]Benzenesulfonamide (1)
Sulfonamides with Heterocyclic or Complex Substituents
4-Chloro-N-{3-[(4-Fluorophenyl)-Phenyl-Methoxy]-Azetidine-1-Carbonyl}-Benzenesulfonamide
- Structure : Features a fluorophenyl-azetidine moiety conjugated to the sulfonamide.
- Synthesis : Requires multi-step routes involving azetidine functionalization, reflecting increased synthetic complexity .
- Potential Use: The fluorine atom and azetidine ring may improve metabolic stability and target selectivity in central nervous system applications .
4-Chloro-N-[(2Z)-1-[2-(4-Nitrophenyl)Ethyl]Piperidin-2-Ylidene]Benzenesulfonamide (W-18)
Table 1: Key Properties of Selected Sulfonamides
Biological Activity
4-chloro-N-[(4-methylphenyl)methylidene]benzenesulfonamide, a sulfonamide derivative, is recognized for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This compound, with the chemical formula C₁₄H₁₃ClN₂O₂S and a molecular weight of approximately 308.78 g/mol, exhibits significant lipophilicity (logP value of 4.43), which influences its pharmacokinetic properties and biological interactions .
Chemical Structure and Properties
The structure of 4-chloro-N-[(4-methylphenyl)methylidene]benzenesulfonamide features a chloro group and a methylidene linkage to a 4-methylphenyl group, contributing to its reactivity and biological activity. The sulfonamide moiety is crucial for its mechanism of action, particularly in inhibiting bacterial enzymes involved in folate synthesis .
Antimicrobial Activity
Sulfonamides are well-known for their antibacterial properties, primarily through the inhibition of dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. Research indicates that 4-chloro-N-[(4-methylphenyl)methylidene]benzenesulfonamide exhibits notable antimicrobial activity against various gram-positive and gram-negative bacteria. For instance, studies have shown that related compounds demonstrate significant antibacterial effects with minimum inhibitory concentration (MIC) values comparable to standard antibiotics like ciprofloxacin .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | MIC (μg/mL) | Target Bacteria |
|---|---|---|
| 4-chloro-N-[(4-methylphenyl)methylidene]benzenesulfonamide | TBD | E. coli |
| Compound A | 7.81 | S. aureus |
| Compound B | 7.81 | K. pneumoniae |
Anticancer Activity
The anticancer potential of 4-chloro-N-[(4-methylphenyl)methylidene]benzenesulfonamide has been explored in various studies. It has shown promising results against several cancer cell lines, including HCT-116 (colon cancer), HeLa (cervical cancer), and MCF-7 (breast cancer). The compound's mechanism appears to involve the induction of apoptosis through caspase activation and disruption of mitochondrial membrane potential .
Table 2: Cytotoxicity Against Cancer Cell Lines
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| HCT-116 | 36 | Apoptosis induction via caspase activation |
| HeLa | 34 | Disruption of mitochondrial function |
| MCF-7 | <100 | Cell cycle arrest and apoptosis |
Case Studies
- Antimicrobial Efficacy : In a comparative study, several sulfonamide derivatives were tested against common pathogens. The results indicated that compounds similar to 4-chloro-N-[(4-methylphenyl)methylidene]benzenesulfonamide exhibited MIC values ranging from 6 to 8 μg/mL against E. coli, showcasing their potential as effective antibacterial agents .
- Anticancer Studies : A recent investigation into the cytotoxic effects of this compound revealed that it significantly inhibited cell proliferation in HCT-116 and HeLa cells with IC50 values below 40 μM. Mechanistic studies indicated that these effects were mediated through apoptosis-related pathways .
Q & A
Q. Methodology :
- Solvent-free condensation : React 4-chlorobenzenesulfonamide with 4-methylbenzaldehyde using AlCl₃ (0.5 mmol) as a catalyst. Grind reactants in a mortar at room temperature, followed by heating at 85°C for 3 hours if incomplete .
- Purification : Dissolve the crude product in ethyl acetate, filter through Celite, and recrystallize using a hexane/ethyl acetate mixture. Typical yields range from 84–92% for analogous N-sulfonylaldimines .
- Validation : Confirm product purity via melting point analysis, ¹H/¹³C NMR (e.g., aromatic proton shifts at δ 7.5–8.0 ppm), and IR spectroscopy (sulfonamide S=O stretches at ~1350–1150 cm⁻¹) .
Basic: How is structural characterization performed for this compound?
Q. Techniques :
- X-ray crystallography : Grow single crystals by slow evaporation in ethanol. Resolve the structure using SHELX programs (e.g., SHELXL for refinement). Key parameters include C—SO₂—NH—C torsion angles (e.g., 77.8° in related sulfonamides) and dihedral angles between aromatic rings (e.g., 87.9° tilt) .
- Spectroscopy :
- Mass spectrometry : Use HRMS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 340.05 for C₁₄H₁₁ClN₂O₂S) .
Advanced: What challenges arise in resolving its crystal structure, and how are they addressed?
Q. Challenges :
- Conformational flexibility : The sulfonamide group and imine bond introduce torsional variability, complicating refinement. For example, C—SO₂—NH—C torsion angles vary between -58.4° and 77.8° in analogs .
- Hydrogen bonding : Intermolecular N—H⋯O(S) interactions form dimers, requiring restrained refinement for NH protons (e.g., N—H distance fixed at 0.86 Å) .
Solutions : - Use high-resolution data (≤ 0.8 Å) and SHELXL’s restraints for thermal parameters.
- Compare with structural analogs (e.g., 4-chloro-N-(3,5-dichlorophenyl)benzenesulfonamide) to validate packing motifs .
Advanced: How do substituents influence the compound’s biological activity in structure-activity relationship (SAR) studies?
Q. Methodology :
- Analog synthesis : Replace the 4-chloro or 4-methyl groups with electron-withdrawing (e.g., -NO₂) or donating (e.g., -OCH₃) substituents .
- Activity testing : Screen analogs for enzyme inhibition (e.g., carbonic anhydrase) or receptor binding (e.g., NLRP3 inflammasome) .
Findings : - Chloro substitution : Enhances antimicrobial activity due to increased electrophilicity (e.g., MIC reduction from 32 µg/mL to 8 µg/mL in analogs) .
- Methyl vs. ethyl groups : Larger alkyl groups reduce solubility (logP increases by ~0.5 units) but improve membrane permeability .
Advanced: What computational approaches predict binding modes with biological targets?
Q. Protocol :
- Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., carbonic anhydrase IX). Parameterize the sulfonamide group for hydrogen bonding with Zn²⁺ active sites .
- MD simulations : Run 100 ns trajectories in GROMACS to assess stability of ligand-protein complexes (e.g., RMSD < 2.0 Å indicates stable binding) .
Validation : Compare computational results with crystallographic data (e.g., PDB: 3DXS for sulfonamide-protein complexes) .
Advanced: How are contradictions in crystallographic and spectroscopic data reconciled?
Q. Case study :
- Torsion angle discrepancies : X-ray data for 4-chloro-N-(3,5-dichlorophenyl)benzenesulfonamide show a 77.8° torsion angle, while NMR NOE data suggest a more planar conformation in solution .
Resolution : - Solvent effects : Polar solvents (e.g., DMSO) stabilize planar conformations via hydrogen bonding, whereas crystal packing forces induce twists .
- Dynamic effects : Variable-temperature NMR (VT-NMR) can reveal conformational exchange (e.g., coalescence temperatures near 300 K) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
